molecular formula C24H23NO4 B560848 Boc-3-(1-pyrenyl)-L-alanine CAS No. 100442-89-5

Boc-3-(1-pyrenyl)-L-alanine

Cat. No.: B560848
CAS No.: 100442-89-5
M. Wt: 389.451
InChI Key: JDYATIJHVFTYFG-IBGZPJMESA-N
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Description

Boc-3-(1-pyrenyl)-L-alanine is a derivative of the amino acid alanine, where the pyrene group is attached to the alpha carbon of the alanine molecule The Boc group (tert-butoxycarbonyl) is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-(1-pyrenyl)-L-alanine typically involves the following steps:

    Protection of Alanine: The amino group of L-alanine is protected using the Boc group. This is usually achieved by reacting L-alanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of Pyrene Group: The pyrene group is introduced through a coupling reaction. This can be done using a pyrene derivative, such as pyrene-1-carboxylic acid, which is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

    Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale peptide synthesis can be applied. This includes the use of automated peptide synthesizers and solid-phase synthesis techniques to efficiently produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Boc-3-(1-pyrenyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The pyrene group can be oxidized under specific conditions to form pyrene derivatives.

    Reduction: Reduction reactions can be performed on the pyrene group or other functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrene group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene group can lead to pyrene-1,6-dione, while reduction can yield pyrene-1-ol.

Scientific Research Applications

Boc-3-(1-pyrenyl)-L-alanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in fluorescence studies due to the pyrene group’s fluorescent properties.

    Biology: The compound can be used to study protein-ligand interactions and enzyme kinetics.

    Industry: It can be used in the development of new materials and as a fluorescent marker in various industrial processes.

Mechanism of Action

The mechanism of action of Boc-3-(1-pyrenyl)-L-alanine involves its interaction with specific molecular targets. The pyrene group can intercalate into DNA, making it useful in studying DNA-protein interactions. Additionally, the compound can act as a substrate for enzymes, allowing researchers to study enzyme activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Boc-3-(1-pyrenyl)-D-alanine: The D-enantiomer of the compound, which has different stereochemistry.

    Pyrene-1-carboxylic acid: A precursor used in the synthesis of Boc-3-(1-pyrenyl)-L-alanine.

    Boc-L-alanine: A simpler derivative of alanine without the pyrene group.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the pyrene group. This combination allows for specific applications in fluorescence studies and the synthesis of complex molecules. The compound’s ability to intercalate into DNA and act as a substrate for enzymes further distinguishes it from other similar compounds.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyren-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-24(2,3)29-23(28)25-19(22(26)27)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)21(16)20(14)15/h4-12,19H,13H2,1-3H3,(H,25,28)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYATIJHVFTYFG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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